Ginsenoside Rk2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

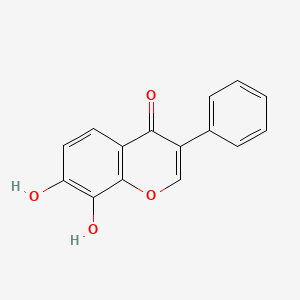

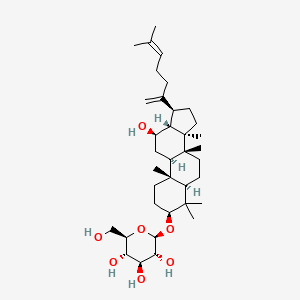

人参皂苷Rk2: 是一种天然存在的化合物,存在于人参 (Panax ginseng) 的根部,人参是一种传统药用植物人参皂苷Rk2属于人参皂苷的原人参二醇类,其潜在的治疗作用,特别是针对癌症和肝病,一直备受关注 .

准备方法

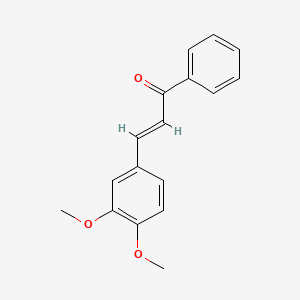

合成路线和反应条件: 人参皂苷Rk2可以通过人参皂苷Rh2脱水合成。该过程涉及用0.01%浓度的甲酸在120°C的温度下处理人参皂苷Rh2 4小时。 这种方法会生成人参皂苷Rk2以及其他微量的人参皂苷 .

工业生产方法: 人参皂苷Rk2的工业生产通常涉及从人参根部提取人参皂苷,然后进行化学转化。首先将根部粉碎,并用甲醇提取。 然后对提取物进行酸处理,将主要人参皂苷转化为次要人参皂苷,包括人参皂苷Rk2 .

化学反应分析

反应类型: 人参皂苷Rk2会发生各种化学反应,包括:

脱水: 通过失去一个水分子,从人参皂苷Rh2转化为人参皂苷Rk2。

氧化和还原: 这些反应可以改变人参皂苷分子上的羟基和其他官能团。

常用试剂和条件:

甲酸: 用于脱水过程。

甲醇: 用于从人参根部提取。

加热: 在酸处理过程中使用

主要产物:

人参皂苷Rk2: 人参皂苷Rh2脱水的主要产物。

其他微量人参皂苷: 例如人参皂苷Rh3,可以与人参皂苷Rk2一起生成

科学研究应用

化学: 人参皂苷Rk2用于研究化学转化和其他人参皂苷的合成。 其独特的结构使其成为理解三萜皂苷化学行为的宝贵化合物 .

生物学: 在生物学研究中,人参皂苷Rk2因其对细胞过程的影响而受到研究。 已证明它可以调节参与细胞增殖、凋亡和炎症的信号通路 .

医学: 人参皂苷Rk2在治疗癌症和肝病方面具有潜在的治疗应用。 它已被发现可以通过调节炎性体信号通路来抑制癌细胞的生长并减轻酒精性肝病的症状 .

工业: 在制药行业,人参皂苷Rk2因其作为针对癌症和肝病的药物中的活性成分的潜力而被研究。 它能够调节多种生物途径,使其成为药物开发的有希望的候选者 .

作用机制

人参皂苷Rk2通过多种机制发挥作用:

诱导凋亡: 它通过激活凋亡通路促进癌细胞的程序性死亡。

调节炎症: 它调节炎性体信号通路,减少肝病中的炎症。

抑制细胞增殖: 它通过干扰参与细胞生长的关键信号通路来抑制癌细胞的增殖 .

相似化合物的比较

类似化合物:

人参皂苷Rh2: 人参皂苷Rk2的前体,也因其抗癌特性而闻名。

人参皂苷Rg3: 另一种具有类似治疗作用的人参皂苷,特别是在癌症治疗中。

人参皂苷Rk1: 与人参皂苷Rk2在结构上具有相似性,也是通过脱水过程产生的 .

独特性: 人参皂苷Rk2由于其特定的结构和它调节的特定途径而具有独特性。 虽然其他人参皂苷如Rh2和Rg3也表现出抗癌特性,但人参皂苷Rk2调节炎性体信号通路的能力使其脱颖而出,使其在治疗肝病方面特别有效 .

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGBQZAELMGYNO-YMWSGFAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the potential therapeutic benefits of Ginsenoside Rk2 and how does it work at the molecular level?

A: Studies suggest that this compound may be effective in the treatment of Ulcerative Colitis (UC) []. In vitro studies using human cell models of UC have shown that this compound can protect against inflammation and cell death []. Mechanistically, this compound appears to work by inactivating the Extracellular signal-regulated kinase/Mitogen-activated protein kinase (ERK/MEK) pathway []. This pathway is involved in regulating various cellular processes, including inflammation. This compound increases the levels of Sirtuin 1 (SIRT1) protein, which in turn leads to the dephosphorylation (inactivation) of ERK and MEK, thereby attenuating the inflammatory response [].

Q2: Besides UC, are there other diseases this compound might be effective against?

A: Research indicates that this compound shows promise in combatting alcoholic liver disease []. While the specific mechanisms require further investigation, early findings point towards its regulatory influence on NLRP3 and NLRP6 inflammasome signaling pathways, which are central to inflammatory responses [].

Q3: How does heat processing of ginseng impact this compound levels?

A: Heat processing, like steaming, can significantly increase the concentration of this compound in ginseng []. Studies analyzing the ginsenoside composition of ginseng leaves steamed multiple times found a 2.6-fold increase in this compound after nine steaming cycles []. This process appears to convert polar protopanaxadiol-type ginsenosides into less polar forms, including this compound, through dehydration reactions []. This highlights how traditional preparation methods can impact the medicinal properties of ginseng.

Q4: Are there any ongoing efforts to develop this compound into a pharmaceutical product?

A: While specific details about ongoing drug development efforts are not available in the provided research, one study describes a patented process for preparing a ginseng extract enriched with this compound []. This extract, intended for potential use in preventing or treating cancer and allergy-mediated diseases, demonstrates the growing interest in harnessing the therapeutic potential of this compound [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。